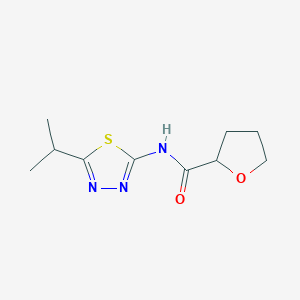![molecular formula C23H19N4O3S- B215635 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE](/img/structure/B215635.png)
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a pyrazolopyridine structure, along with a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the construction of the pyrazolopyridine core. The final steps involve the introduction of the methoxyphenyl group and the formation of the complete heterocyclic structure. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
- 2-(1,3-Benzothiazol-2-ylthio)succinic acid
- 3-{(4-Methoxyphenyl)acetylamino}-N,N-dimethyl-1-propanaminium
Uniqueness
2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-METHOXYPHENYL)ETHYL]-4-METHYL-3-OXO-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDIN-6-OLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with a pyrazolopyridine core and a methoxyphenyl group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C23H19N4O3S- |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C23H20N4O3S/c1-14-21-18(13-20(28)26(14)12-11-15-7-9-16(30-2)10-8-15)25-27(22(21)29)23-24-17-5-3-4-6-19(17)31-23/h3-10,13,28H,11-12H2,1-2H3/p-1 |
InChI Key |
LZLDVYGFNOXIJV-UHFFFAOYSA-M |
SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=C(C=C5)OC)[O-] |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CC=C(C=C5)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
![N-[anilino-[[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]amino]methylidene]benzamide](/img/structure/B215556.png)
![1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215557.png)
![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
![methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
![1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)
![N-[(2-methoxyphenyl)methyl]-2-phenoxybutanamide](/img/structure/B215573.png)
![Dimethyl5-[(ethoxyacetyl)amino]isophthalate](/img/structure/B215574.png)
![Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
![Methyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215576.png)

![Methyl 4-[(ethoxyacetyl)amino]benzoate](/img/structure/B215581.png)
